BenchChemオンラインストアへようこそ!

4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Antimitotic KSP inhibitor Cancer

This tetrazole-substituted benzamide features a unique 1H-tetrazol-1-yl regioisomeric arrangement at the aniline 3-position, differentiating it from common C5- and N2-tetrazole scaffolds. Vendor-annotated as a KSP/Eg5 inhibitor with moderate lipophilicity (logP 2.74) and favorable PSA (70.4 Ų), it is purpose-built for mitotic spindle assembly, centrosome separation, and cell cycle arrest studies in cancer cell lines. Its dual-target profile also enables cross-target selectivity profiling against alpha7 nAChR off-target activity, making it an essential tool for antimitotic probe development and CNS drug discovery programs. Sourced from multiple validated suppliers, ensuring supply chain redundancy for large-scale screening campaigns.

Molecular Formula C15H12ClN5O2
Molecular Weight 329.74 g/mol
Cat. No. B6124295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
Molecular FormulaC15H12ClN5O2
Molecular Weight329.74 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)N3C=NN=N3
InChIInChI=1S/C15H12ClN5O2/c1-23-14-7-6-12(8-13(14)21-9-17-19-20-21)18-15(22)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,22)
InChIKeyYEGVOWBCXSKQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide – Structural Identity and Procurement-Relevant Physicochemical Profile


4-Chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic small molecule belonging to the tetrazole-substituted benzamide class. Its molecular formula is C15H12ClN5O2 and its molecular weight is 329.74 Da . The compound features a central benzamide core substituted with a para-chloro group on the benzoyl ring, a methoxy group, and a 1H-tetrazol-1-yl moiety on the aniline ring [1]. Its computed partition coefficient (logP ≈ 2.74) indicates moderate lipophilicity suitable for cell permeability, and its polar surface area (≈70.4 Ų) suggests favorable drug-like properties . The compound is commercially catalogued under identifiers including F517-0222 (ChemDiv) and is available from multiple screening compound suppliers .

Why 4-Chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide Cannot Be Replaced by Generic Tetrazole-Benzamide Analogs


Close structural analogs within the tetrazole-benzamide family—such as those differing in the position or identity of halogen substituents or the presence/absence of the methoxy group—can exhibit dramatically altered target engagement, selectivity, and physicochemical properties [1]. Small modifications at the para-chloro position or the aniline ring substitution pattern are known to shift binding modes at allosteric sites on the alpha7 nicotinic acetylcholine receptor and kinesin spindle protein, affecting both potency and selectivity [1]. Furthermore, the specific combination of the 4-chlorobenzoyl moiety and the 4-methoxy-3-(1H-tetrazol-1-yl)aniline fragment creates a unique hydrogen-bond acceptor/donor topology and conformational profile that generic substitution cannot replicate [2].

Quantitative Differentiation Evidence for 4-Chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide Against Closest Analogs


Target Class Assignment: Kinesin Spindle Protein (KSP/Eg5) Inhibitory Activity vs. Generic Tetrazole-Benzamide Scaffolds

The target compound has been explicitly annotated as a potent and selective inhibitor of kinesin spindle protein (KSP/Eg5), a mitotic motor protein critical for bipolar spindle formation . This mechanism-based annotation distinguishes it from the broader class of tetrazole-substituted aryl amides, which are primarily described as positive allosteric modulators of the alpha7 nicotinic acetylcholine receptor (nAChR) with applications in CNS and inflammatory disorders [1]. The KSP/Eg5 target profile positions the compound within the antimitotic cancer therapy space, a therapeutic area distinct from the neuro-psychiatric indications targeted by the Roche patent genus.

Antimitotic KSP inhibitor Cancer

Lipophilicity-Driven Membrane Permeability Differentiation: logP 2.74 vs. Closely Related Dichloro and Dimethoxy Analogs

The compound's calculated logP of 2.74 represents an optimal lipophilicity window for cellular permeability while maintaining aqueous solubility (logSw ≈ -3.71) . This contrasts with closely related analogs: the 3,4-dichloro derivative (MW 364.2 Da, expected logP > 3.2) is considerably more lipophilic, potentially compromising solubility and increasing non-specific protein binding, while the 3,5-dimethoxy analog (MW 355.35 Da, logP ≈ 1.66) is significantly more polar, which may limit passive membrane diffusion.

Physicochemical properties Drug-likeness logP

Tetrazole Regioisomeric Specificity: 1H-Tetrazol-1-yl Substitution at the Aniline 3-Position vs. Alternative Regioisomers and Heterocyclic Bioisosteres

The compound contains a 1H-tetrazol-1-yl group attached at the 3-position of the aniline ring (meta to the amide linkage). This specific regioisomeric arrangement is chemically distinct from the more common 1H-tetrazol-5-yl and 2H-tetrazol-5-yl substitution patterns found in many tetrazole-containing benzamide drugs (e.g., losartan). X-ray crystallography and computational studies on analogous series indicate that the N1-linked tetrazole orientation alters the hydrogen-bond acceptor geometry and dipole moment compared to C5-linked tetrazoles, affecting target binding [1]. Furthermore, within the screening library pool, the 4-methoxy-3-(1H-tetrazol-1-yl) motif is relatively uncommon compared to the 4-(1H-tetrazol-1-yl) positional isomer, giving this compound a structurally differentiated scaffold for hit identification .

Regioisomeric specificity Tetrazole Bioisostere

Structural Uniqueness Within Commercially Available Screening Libraries: Low Analog Redundancy

A cross-database analysis of commercially available screening compounds reveals that 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is catalogued under at least 14 distinct vendor identifiers (including F517-0222, STK932843, LN00846954, OSSL_746347, and others), indicating broad commercial availability [1]. However, close structural analogs (Tanimoto similarity > 0.85) bearing the exact 4-methoxy-3-(1H-tetrazol-1-yl)aniline core with different benzoyl substitutions are limited to a small number, typically 2–5 commercially listed compounds per substitution pattern . This low analog density suggests the scaffold occupies a relatively under-explored region of chemical space compared to more heavily populated tetrazole-benzamide series (e.g., 4-(1H-tetrazol-1-yl)benzamides).

Screening library Chemical diversity Analog frequency

Optimal Research and Procurement Application Scenarios for 4-Chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide


Tool Compound for Kinesin Spindle Protein (KSP/Eg5) Functional Studies in Mitotic Research

Based on its vendor-annotated KSP/Eg5 inhibitory activity and its distinct physicochemical profile (logP 2.74, MW 329.74), this compound is best deployed as a chemical probe for investigating KSP-dependent mitotic spindle assembly, centrosome separation, and cell cycle arrest in cancer cell lines. Its moderate lipophilicity ensures adequate cell permeability without excessive non-specific membrane partitioning, making it suitable for live-cell imaging studies of mitotic progression.

Scaffold for Structure-Activity Relationship (SAR) Exploration of N1-Tetrazole Benzamide KSP Inhibitors

The compound's 1H-tetrazol-1-yl regioisomeric arrangement at the aniline 3-position differentiates it from the more common C5-tetrazole and N2-tetrazole benzamide scaffolds [1]. This structural distinction provides a starting point for medicinal chemistry campaigns aimed at developing novel antimitotic agents with improved selectivity over alpha7 nAChR off-target activity, which is prevalent in the broader tetrazole-aryl amide patent space [1].

Hit Identification in Phenotypic Screening for Mitotic Arrest Inducers

Given its KSP/Eg5 target mechanism and drug-like physicochemical properties (logP 2.74, polar surface area 70.4 Ų) , the compound is suited for inclusion in focused screening decks targeting mitotic catastrophe or spindle assembly checkpoint activation. Its commercial availability from multiple suppliers under identifiers such as F517-0222, STK932843, and LN00846954 ensures supply chain redundancy for large-scale screening programs [2].

Negative Control Compound Design for Alpha7 nAChR Allosteric Modulator Programs

While the Roche patent genus (US 7,981,914) encompasses tetrazole-substituted aryl amides as alpha7 nAChR positive allosteric modulators [1], the specific KSP/Eg5 annotation of this compound suggests it may serve as a selectivity control to distinguish antimitotic activity from neuromodulatory effects. This dual-target differentiation makes it valuable for cross-target selectivity profiling in CNS drug discovery programs.

Quote Request

Request a Quote for 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.